4,4-Diethoxybutanenitrile

描述

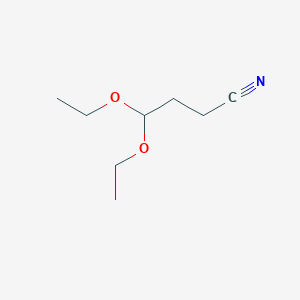

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,4-diethoxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZCPHGVEATLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCC#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171483 | |

| Record name | 4,4-Diethoxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18381-45-8 | |

| Record name | 4,4-Diethoxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18381-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Diethoxybutanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Diethoxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-diethoxybutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Diethoxybutanenitrile

Established Reaction Pathways

Established methodologies for the synthesis of 4,4-diethoxybutanenitrile often involve multi-step sequences starting from readily available precursors. These pathways leverage fundamental organic transformations to construct the target molecule.

A direct, one-pot conversion of 4,4-bis(octyloxy)butanoic acid to this compound is not extensively documented in the scientific literature. However, a plausible multi-step synthetic route can be proposed based on well-established organic reactions. This pathway would likely involve three key transformations: conversion of the carboxylic acid to a primary amide, dehydration of the amide to a nitrile, and finally, a transacetalization reaction.

The initial step would involve the conversion of the butanoic acid derivative to the corresponding primary amide, 4,4-bis(octyloxy)butanamide. This can be achieved using a variety of standard amidation procedures. The subsequent dehydration of this primary amide would yield the nitrile, 4,4-bis(octyloxy)butanenitrile. Numerous modern reagents are available for this transformation, offering mild conditions and high yields. rsc.org

The final and crucial step would be a transacetalization reaction to replace the two octyloxy groups with ethoxy groups. This acid-catalyzed reaction with an excess of ethanol would drive the equilibrium towards the formation of the desired this compound.

A summary of this proposed pathway is presented below:

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Amidation | 1. SOCl₂ or (COCl)₂2. Excess NH₃ | 4,4-bis(octyloxy)butanamide |

| 2 | Dehydration | PCl₃, P(NMe₂)₃, or other modern dehydrating agents acs.org | 4,4-bis(octyloxy)butanenitrile |

| 3 | Transacetalization | Excess ethanol, catalytic acid (e.g., H₂SO₄ or TsOH), heat | This compound |

Given that this compound is a synonym for 3-cyanopropionaldehyde diethyl acetal (B89532), this section will focus on the synthesis of this molecule. A common and direct approach involves the protection of the aldehyde group of 3-cyanopropionaldehyde as a diethyl acetal.

This transformation is typically achieved by reacting 3-cyanopropionaldehyde with triethyl orthoformate in the presence of an acid catalyst, such as ammonium nitrate, in an ethanol solvent. orgsyn.org This method is widely used for the preparation of acetals from aldehydes.

Another potential pathway could start from acrolein. The reaction of acrolein with alcoholic hydrogen chloride can produce β-chloropropionaldehyde acetal. rsc.org Subsequent nucleophilic substitution of the chloride with a cyanide salt would yield this compound.

A general representation of the acetal formation is as follows:

| Reactant | Reagents and Conditions | Product |

| 3-Cyanopropionaldehyde | Triethyl orthoformate, ethanol, catalytic acid | 3-Cyanopropionaldehyde diethyl acetal (this compound) |

| Acrolein | 1. Ethanolic HCl2. NaCN or KCN | 3-Cyanopropionaldehyde diethyl acetal (this compound) |

Novel Synthetic Approaches and Optimization

Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for the preparation of nitriles. These novel approaches often utilize catalytic systems to achieve high yields under mild conditions.

One promising area is the transition-metal-catalyzed dehydration of primary amides. rsc.org Catalysts based on palladium, iron, and ruthenium have been shown to be effective for this transformation, often with low catalyst loadings and excellent functional group tolerance. scribd.comresearchgate.net For instance, a palladium-catalyzed method could be employed for the dehydration of a primary amide precursor to this compound. scribd.com

Furthermore, direct, one-pot conversions of carboxylic acids to nitriles are being actively researched. While traditional methods often require harsh conditions, newer protocols utilize photoredox catalysis or novel activating agents to effect this transformation at room temperature. rsc.org These methods could potentially be optimized for the synthesis of this compound from a suitable carboxylic acid precursor, offering a more streamlined and efficient route.

Chemical Reactivity and Transformation of 4,4 Diethoxybutanenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (C≡N) in 4,4-diethoxybutanenitrile is characterized by a strongly polarized triple bond with an electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity allows for its conversion into several other important functional groups, typically while the diethoxy acetal (B89532) remains intact under neutral or basic conditions.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid. This transformation proceeds in two stages, first yielding an amide intermediate, which is then further hydrolyzed. The reaction can be catalyzed by either acid or base. wikipedia.orgyoutube.com In the case of this compound, base-catalyzed hydrolysis is preferred to avoid premature cleavage of the acid-sensitive acetal group. The final product under basic conditions is the salt of 4,4-diethoxybutanoic acid.

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, which involves the nucleophilic addition of two hydride ions to the nitrile carbon. organic-chemistry.orgchemsrc.com This reaction converts this compound into 4-amino-1,1-diethoxybutane, a key intermediate for building more complex molecules.

Reduction to Aldehydes: While the acetal group already serves as a protected aldehyde, the nitrile group itself can be partially reduced to an aldehyde using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H). This reaction must be carefully controlled at low temperatures to stop at the intermediate imine stage, which is then hydrolyzed during aqueous workup to yield an aldehyde.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile group. youtube.com The initial reaction forms an imine anion, which upon acidic workup is hydrolyzed to a ketone. This provides a method for forming carbon-carbon bonds and introducing new alkyl or aryl groups.

| Reaction Type | Reagent(s) | Product Functional Group | Conditions |

| Hydrolysis | H₂O, NaOH (aq) | Carboxylate | Heat |

| Reduction | LiAlH₄, then H₂O | Primary Amine | Anhydrous ether/THF |

| Partial Reduction | DIBAL-H, then H₃O⁺ | Aldehyde | Low temperature (-78 °C) |

| Grignard Reaction | R-MgX, then H₃O⁺ | Ketone | Anhydrous ether |

Reactions Involving the Diethoxy Acetal Functional Group

The diethoxy acetal functional group is primarily used as a protecting group for an aldehyde. Acetals are stable under basic, neutral, and reducing conditions, making them compatible with many transformations of the nitrile group. However, they are highly sensitive to acidic conditions.

Acid-Catalyzed Hydrolysis (Deprotection): In the presence of aqueous acid (e.g., HCl, H₂SO₄), the diethoxy acetal is readily hydrolyzed to regenerate the parent aldehyde. This reaction proceeds via protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation yields the aldehyde and a second molecule of ethanol. This deprotection of this compound yields 3-cyanopropionaldehyde (4-oxobutanenitrile).

| Reaction Type | Reagent(s) | Product Functional Group | Conditions |

| Hydrolysis (Deprotection) | H₃O⁺ (dilute acid) | Aldehyde | Aqueous solution |

Conversion to Other Precursors and Intermediates

The dual functionality of this compound makes it a valuable starting material for the synthesis of more complex molecules used in pharmaceutical and materials science.

This compound can undergo a transacetalization reaction to form acetals with different alcohol groups. To synthesize 4,4-bis(octyloxy)butanenitrile, the starting material is treated with 1-octanol under acidic catalysis (e.g., p-toluenesulfonic acid). The reaction is typically driven to completion by removing the lower-boiling ethanol byproduct through distillation. This process exchanges the ethoxy groups for octyloxy groups while leaving the nitrile function untouched.

This compound has been utilized as a starting material in the synthesis of spermidine (B129725) derivatives and other substituted polyamines. Spermidine is a polyamine that plays a crucial role in cellular metabolism. In a synthetic context, the nitrile group of this compound can be reduced to the corresponding primary amine, 4-amino-1,1-diethoxybutane. This amine can then undergo further functionalization, such as alkylation with a suitable aminopropyl-containing electrophile, to construct the characteristic backbone of spermidine analogues.

The compound serves as a key precursor in the synthesis of functionalized oxazoles. Specifically, this compound has been used as the starting reagent for preparing methyl 2-(3,3-diethoxypropyl)-5-methoxyoxazole-4-carboxylate and its tert-butyl analogue. In these syntheses, the nitrile carbon and nitrogen are incorporated into the oxazole (B20620) ring. This transformation often involves converting the nitrile into a reactive intermediate, such as an imidate or thioamide, which can then cyclize with a suitable partner to form the heterocyclic ring system. The diethoxypropyl side chain remains intact throughout the sequence, providing a handle for further modifications.

This compound is a precursor for building the side chains of certain indole-based inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. A common strategy for synthesizing the required indole (B1671886) core is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org

In this context, the acetal group of this compound is first hydrolyzed under acidic conditions to unmask the aldehyde, yielding 4-oxobutanenitrile. This aldehyde can then react with a substituted phenylhydrazine to form a phenylhydrazone intermediate. Subsequent acid-catalyzed intramolecular rearrangement (a organic-chemistry.orgorganic-chemistry.org-sigmatropic shift) and elimination of ammonia produces the indole ring with a 3-(cyanomethyl)ethyl substituent at the C3 position. wikipedia.org The nitrile can then be further modified, for instance by reduction to an amine, to complete the synthesis of the target inhibitor.

Participation in the formation of 4,4-diethoxybutan-1-amine

The transformation of this compound to 4,4-diethoxybutan-1-amine is a reduction reaction that specifically targets the nitrile functional group (-C≡N) and converts it into a primary amine group (-CH₂NH₂). This conversion is a fundamental process in organic synthesis, providing a pathway to valuable amino compounds. The most common and industrially significant method for achieving this transformation is through catalytic hydrogenation. wikipedia.org

Catalytic Hydrogenation

NC-CH₂CH₂CH(OC₂H₅)₂ + 2 H₂ → H₂N-CH₂CH₂CH₂CH(OC₂H₅)₂ (this compound)(4,4-diethoxybutan-1-amine)

The reaction is typically carried out in a solvent, such as ethanol or methanol (B129727), under a pressurized atmosphere of hydrogen. google.comsemanticscholar.org The temperature and pressure are critical parameters that are optimized to ensure high conversion and selectivity. While specific conditions for the reduction of this compound are not extensively detailed in publicly available literature, general conditions for aliphatic nitrile reduction using Raney nickel can be inferred. These reactions are often conducted at temperatures ranging from ambient to moderately elevated (e.g., 70 °C) and hydrogen pressures from atmospheric to several hundred psi. google.comgoogle.com

The mechanism of nitrile reduction over a metal catalyst like Raney nickel involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. The triple bond of the nitrile group interacts with the active sites of the catalyst, and the adsorbed hydrogen atoms are sequentially added across the carbon-nitrogen triple bond. An intermediate imine (R-CH=NH) is formed, which is then further hydrogenated to the primary amine. wikipedia.org

One of the challenges in nitrile hydrogenation is the potential for the formation of secondary and tertiary amines as byproducts. This occurs when the initially formed primary amine reacts with the intermediate imine. wikipedia.org To suppress these side reactions and enhance the selectivity for the primary amine, the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, must be carefully controlled. wikipedia.org The use of ammonia is sometimes employed to minimize the formation of secondary amines.

Alternative Reducing Agents

While catalytic hydrogenation is a common method, other stoichiometric reducing agents can also be used to convert nitriles to amines. These include powerful hydride reagents like lithium aluminum hydride (LiAlH₄). However, for industrial-scale synthesis, catalytic methods are generally preferred due to their efficiency, cost-effectiveness, and reduced waste generation.

Relationship to 3-formylpropiononitrile (4-oxobutanenitrile) in synthetic pathways

The chemical compound this compound is the diethyl acetal of 3-formylpropiononitrile, also known as 4-oxobutanenitrile. This structural relationship is pivotal in multi-step organic syntheses where the reactivity of the aldehyde functional group needs to be temporarily masked.

Acetal as a Protecting Group

In organic synthesis, it is often necessary to perform a chemical transformation on one part of a molecule while another functional group, which might interfere with the desired reaction, is present. In such cases, a "protecting group" is used to temporarily block the reactive site of the sensitive functional group. Acetals are one of the most common and effective protecting groups for aldehydes and ketones. chemistrysteps.comtotal-synthesis.comlibretexts.orglibretexts.org

The aldehyde group in 3-formylpropiononitrile is highly reactive towards nucleophiles and can also be sensitive to both acidic and basic conditions. If a synthetic route requires a reaction that is incompatible with a free aldehyde (for instance, a reaction involving a strong base or a nucleophilic addition that should not occur at the aldehyde), the aldehyde group can be protected by converting it into an acetal. libretexts.orglibretexts.org

The formation of this compound from 3-formylpropiononitrile is an acetalization reaction. This is typically achieved by reacting the aldehyde with an excess of ethanol in the presence of an acid catalyst. The reaction is reversible, and to drive it to completion, the water formed during the reaction is usually removed.

Synthetic Utility

Once the aldehyde group is protected as the diethyl acetal (this compound), chemical modifications can be carried out on the nitrile group or other parts of the molecule without affecting the masked aldehyde. For example, the nitrile group could be hydrolyzed to a carboxylic acid or, as discussed in the previous section, reduced to a primary amine.

After the desired transformations are complete, the acetal protecting group can be readily removed to regenerate the original aldehyde functionality. This deprotection is typically accomplished by hydrolysis in the presence of an aqueous acid. The stability of acetals in neutral to strongly basic media makes them excellent choices for protecting carbonyl groups during reactions that require such conditions. libretexts.orglibretexts.org

Therefore, the synthetic relationship between this compound and 3-formylpropiononitrile is that of a protected aldehyde and its free form. This protection-deprotection strategy allows for a greater degree of synthetic flexibility and enables the construction of complex molecules with multiple functional groups.

Applications in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Construction

In the realm of organic chemistry, a "building block" is a molecule that serves as a starting unit in the synthesis of more complex compounds. 4,4-Diethoxybutanenitrile exemplifies this concept through its dual functionality. The acetal (B89532) group serves as a stable protecting group for a highly reactive aldehyde, allowing chemists to perform reactions on the nitrile moiety without affecting the latent carbonyl. Subsequently, the acetal can be deprotected under acidic conditions to reveal the aldehyde for further elaboration.

This strategic utility is demonstrated in its use as a starting reagent for the synthesis of substituted oxazoles. lookchem.comsigmaaldrich.com Specifically, it has been used to prepare methyl 2-(3,3-diethoxypropyl)-5-methoxyoxazole-4-carboxylate and tert-butyl 2-(3,3-diethoxypropyl)-5-tert-butoxyoxazole-4-carboxylate. lookchem.comsigmaaldrich.com In these syntheses, the nitrile functionality is transformed to build the oxazole (B20620) ring, while the diethoxypropyl side chain is carried through the reaction sequence, available for later conversion into other functional groups.

Furthermore, this compound has been employed in the synthesis of spermidine (B129725) derivatives. lookchem.comsigmaaldrich.com Spermidine and its analogs are polyamines that play crucial roles in cellular processes, and their synthesis requires precise control over the introduction of amine functionalities. The nitrile group of this compound can be reduced to a primary amine, extending the carbon chain and providing a key nitrogen atom for the construction of the polyamine backbone.

Applications in Pharmaceutical Intermediate Synthesis

The structural motifs accessible from this compound make it a valuable intermediate in the synthesis of pharmaceutically active compounds. An intermediate is a molecule that is formed during the synthesis of a target compound and is subsequently modified to yield the final product.

A significant application of this compound is in the preparation of indole-based inhibitors of cytosolic phospholipase A2α (cPLA2α). lookchem.com These inhibitors are of therapeutic interest for treating inflammatory diseases such as asthma and arthritis. nih.gov In the synthesis of these complex indole (B1671886) derivatives, this compound provides a four-carbon chain that is incorporated into the final structure of the drug candidate. lookchem.comnih.gov The nitrile or the deprotected aldehyde can be used as a handle to construct the intricate side chains required for potent biological activity. The optimization of these side chains has been a key focus in the discovery of potent and selective cPLA2α inhibitors like Ecopladib and Efipladib. nih.govnih.gov

The following table highlights some of the documented synthetic applications of this compound.

| Target Molecule Class | Role of this compound | Field of Application |

|---|---|---|

| Substituted Oxazoles | Starting reagent for heterocyclic ring construction | Complex Molecule Synthesis |

| Spermidine Derivatives | Source of a C4 aminobutyl fragment via nitrile reduction | Complex Molecule Synthesis |

| Indole cPLA2α Inhibitors | Key intermediate providing a C3-propyl side chain for the indole core | Pharmaceutical Synthesis |

Contributions to Material Science Precursors

While the primary documented applications of this compound are in the synthesis of discrete complex molecules and pharmaceutical intermediates, its functional groups suggest potential utility as a precursor in material science. A precursor is a compound that participates in a reaction to produce another compound, often a polymer or material.

The nitrile group (—C≡N) is a well-known functional group in polymer chemistry. For instance, the polymerization of acrylonitrile (B1666552) is the basis for producing polyacrylonitrile, a polymer used in carbon fiber production and textile applications. The presence of the nitrile in this compound offers a potential site for polymerization or for chemical modification into other polymerizable groups.

Additionally, the diethyl acetal can be readily hydrolyzed to an aldehyde (—CHO). Aldehydes are classic monomers in condensation polymerization, reacting with phenols or ureas to form thermosetting resins like Bakelite or urea-formaldehyde resins. The bifunctional nature of this compound could theoretically allow it to act as a cross-linking agent or to introduce specific functionalities into a polymer backbone. For example, polymers containing pendant pyridinyl groups, which are structurally related to nitriles, have been used to template the formation of inorganic materials. researchgate.net Although specific applications of this compound in this domain are not extensively reported, its chemical structure is amenable to the principles used for creating novel polymers and functional materials.

Spectroscopic Characterization in Research

FT-IR Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups within the 4,4-Diethoxybutanenitrile molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Spectra for this compound have been recorded using techniques such as a neat capillary cell method. nih.gov The analysis of the spectrum reveals key absorption bands that confirm the presence of the nitrile, ether, and alkane C-H bonds.

A prominent and sharp absorption band is expected in the region of 2260-2220 cm⁻¹, which is highly characteristic of the C≡N (nitrile) stretching vibration. The presence of the acetal (B89532) group is confirmed by strong C-O stretching bands, typically appearing in the fingerprint region between 1200 cm⁻¹ and 1000 cm⁻¹. Additionally, C-H stretching vibrations from the alkane portions of the molecule are observed just below 3000 cm⁻¹.

Interactive Data Table: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2975-2850 | C-H (Alkyl) | Stretching |

| ~2245 | C≡N (Nitrile) | Stretching |

| ~1470-1440 | C-H (Alkyl) | Bending |

| ~1120 & 1060 | C-O-C (Acetal/Ether) | Stretching |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₁₅NO₂, corresponding to a molecular weight of approximately 157.21 g/mol . nih.gov

Electron ionization (EI) mass spectrometry analysis, often coupled with Gas Chromatography (GC-MS), provides critical data for structural confirmation. nih.govnist.gov While the molecular ion peak (M⁺) at m/z 157 may be observed, it is often weak or absent in acetals. The fragmentation pattern is highly informative. A common fragmentation pathway for acetals involves the loss of an ethoxy group (-OCH₂CH₃, mass = 45) to form a stable oxonium ion.

The NIST Mass Spectrometry Data Center reports key fragments for this compound. nih.govnist.gov The fragmentation typically involves the loss of one of the ethoxy groups, followed by further rearrangements. The most abundant fragment, the base peak, is observed at m/z 84. Other significant fragments are seen at m/z 103 and 112. nih.gov These fragments are consistent with the cleavage of the acetal moiety and subsequent rearrangements, providing strong evidence for the proposed structure.

Interactive Data Table: Major Mass Spectrometry Fragments of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |

| 157 | [C₈H₁₅NO₂]⁺ (Molecular Ion) |

| 112 | [M - OCH₂CH₃]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 84 | [M - C₄H₅NO]⁺ (Base Peak) |

Chromatographic Analysis (HPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its isolation from reaction mixtures. A specific reverse-phase (RP) HPLC method has been developed for its analysis. sielc.com

This method utilizes a Newcrom R1 column, which is a specialized reverse-phase column with low silanol (B1196071) activity, making it suitable for a range of compounds. sielc.com The separation is achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. For applications requiring compatibility with mass spectrometry (LC-MS), formic acid is substituted for phosphoric acid. sielc.com This RP-HPLC method effectively separates this compound from impurities, allowing for accurate purity determination and preparative isolation.

Interactive Data Table: HPLC Method Parameters for this compound Analysis sielc.com

| Parameter | Specification |

| Technique | Reverse-Phase HPLC (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) |

| Application | Purity assessment, preparative separation, pharmacokinetics |

Computational Chemistry and Theoretical Studies of 4,4 Diethoxybutanenitrile

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic level. For 4,4-diethoxybutanenitrile, theoretical studies offer insights into its electronic structure, conformational preferences, and potential reaction pathways, complementing experimental observations. These computational approaches are essential for understanding the molecule's behavior and for designing new synthetic applications.

Derivatives and Analogues of 4,4 Diethoxybutanenitrile in Research

Synthesis of Structural Analogues and Their Properties

The synthesis of structural analogues of 4,4-diethoxybutanenitrile can be approached by modifying either the dialkoxyacetal group or the nitrile functional group. These modifications allow researchers to fine-tune the steric and electronic properties of the molecule.

One common strategy involves the transacetalization of the diethyl acetal (B89532). By reacting this compound with different alcohols in the presence of an acid catalyst, a variety of dialkoxybutanenitrile analogues can be synthesized. For instance, the use of methanol (B129727) would yield 4,4-dimethoxybutanenitrile, while longer-chain alcohols can introduce bulkier alkoxy groups. This method is versatile for creating a library of analogues with varying lipophilicity and steric hindrance at the acetal position.

Another synthetic route focuses on the derivatization of the nitrile group. The nitrile functionality is a versatile precursor for various other chemical moieties. For example, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations open up a wide array of possibilities for creating analogues with different chemical properties and potential biological activities.

The properties of these synthesized analogues are then meticulously studied. Key parameters such as boiling point, solubility, and spectroscopic characteristics (NMR, IR) are determined to confirm the new structures and to understand the impact of the structural modifications.

Table 1: Synthesized Analogues of this compound and Their Physicochemical Properties

| Compound Name | Structure | Method of Synthesis | Key Property Changes |

| 4,4-Dimethoxybutanenitrile | NC-CH₂-CH₂-CH(OCH₃)₂ | Transacetalization with methanol | Increased polarity, lower boiling point compared to the diethoxy analogue. |

| 4,4-Dipropoxybutanenitrile | NC-CH₂-CH₂-CH(OCH₂CH₂CH₃)₂ | Transacetalization with propanol | Decreased polarity, increased lipophilicity, higher boiling point. |

| 4,4-Diethoxybutanoic acid | HOOC-CH₂-CH₂-CH(OCH₂CH₃)₂ | Acid or base-catalyzed hydrolysis of the nitrile | Introduction of an acidic functional group, significant change in solubility and reactivity. |

| 4,4-Diethoxybutylamine | H₂N-CH₂-CH₂-CH₂-CH(OCH₂CH₃)₂ | Reduction of the nitrile group (e.g., with LiAlH₄) | Introduction of a basic functional group, altered chemical reactivity and potential for salt formation. |

This table presents hypothetical data for illustrative purposes, based on general chemical principles.

Exploration of Structure-Activity Relationships (SAR) in Derived Compounds

While specific, comprehensive public research on the structure-activity relationships (SAR) of this compound derivatives is limited, general principles of medicinal chemistry can be applied to hypothesize potential SAR trends. The goal of SAR studies is to understand how specific structural features of a molecule contribute to its biological activity.

For instance, if these compounds were to be investigated as potential bioactive agents, researchers would systematically modify the structure and assess the impact on a specific biological target. The size and nature of the alkoxy groups in the dialkoxyacetal moiety would be a primary focus. It is often observed that increasing the lipophilicity of a molecule by elongating alkyl chains can enhance its ability to cross cell membranes, potentially leading to increased biological activity up to a certain point (the "cut-off effect").

The electronic nature of the functional group at the terminus of the carbon chain is also a critical determinant of activity. Replacing the nitrile group with a more polar group, such as a carboxylic acid or an amine, would drastically alter the compound's ability to form hydrogen bonds and interact with biological macromolecules.

Table 2: Hypothetical Structure-Activity Relationship Data for 4,4-Dialkoxybutanenitrile Derivatives

| Analogue | Modification | Hypothetical Biological Activity (e.g., IC₅₀ in µM) | SAR Interpretation |

| 4,4-Dimethoxybutanenitrile | Shorter alkoxy chains | 50 | Reduced lipophilicity may decrease membrane permeability, leading to lower activity. |

| This compound | Parent compound | 25 | Baseline activity. |

| 4,4-Dipropoxybutanenitrile | Longer alkoxy chains | 15 | Increased lipophilicity may enhance interaction with a hydrophobic binding pocket. |

| 4,4-Dibutoxybutanenitrile | Even longer alkoxy chains | 30 | Excessive lipophilicity might lead to poor aqueous solubility or non-specific binding, reducing activity. |

| 4,4-Diethoxybutanoic acid | Nitrile to Carboxylic Acid | >100 | The introduction of a charged group may prevent the molecule from reaching an intracellular target or may not be favorable for binding. |

| 4,4-Diethoxybutylamine | Nitrile to Amine | 40 | The presence of a basic group could be beneficial or detrimental depending on the nature of the target's binding site. |

This table presents hypothetical data for illustrative purposes to demonstrate the principles of SAR studies.

Historical and Future Perspectives in 4,4 Diethoxybutanenitrile Research

Evolution of Research on Diethoxyacetals and Nitriles in Synthesis

The progression of organic synthesis is intrinsically linked to the development of methods for the creation and manipulation of functional groups. Both acetals and nitriles have a rich history, and their combined presence in a molecule like 4,4-diethoxybutanenitrile represents a convergence of these historical pathways, offering unique synthetic advantages.

The study of nitriles dates back to the 18th and 19th centuries. In 1782, Carl Wilhelm Scheele first synthesized hydrogen cyanide. This was followed by the preparation of benzonitrile in 1832 by Friedrich Wöhler and Justus von Liebig, and propionitrile by Théophile-Jules Pelouze in 1834. These early discoveries paved the way for the development of numerous synthetic methods for introducing the cyano group, including the Kolbe nitrile synthesis, the Rosenmund-von Braun synthesis, and the Letts nitrile synthesis. The nitrile group proved to be a versatile functional group, capable of being converted into amines, carboxylic acids, and other functionalities, making it a cornerstone of organic synthesis.

Parallel to the advancements in nitrile chemistry, the study of acetals also progressed. Historically, the term "acetal" was specific to derivatives of aldehydes, while "ketal" was used for those derived from ketones; however, current IUPAC nomenclature classifies ketals as a subset of acetals. A significant leap in understanding came in 1904 through the work of John Ulric Nef on the formation of cyclic acetals. The primary utility of the acetal (B89532) group in synthesis evolved to be its role as a protecting group for carbonyl compounds (aldehydes and ketones). libretexts.orglibretexts.orgchemistrysteps.com Due to their stability in neutral to strongly basic conditions, acetals can shield a reactive carbonyl group from undesired reactions while transformations are carried out elsewhere in the molecule. libretexts.orglibretexts.orgchemistrysteps.com This protective strategy became crucial for the synthesis of complex molecules with multiple functional groups.

The evolution of research into molecules containing both acetal and nitrile functionalities, such as this compound, is a direct consequence of the maturation of these two fields. The acetal group in this compound protects a latent aldehyde functionality. This allows for the chemical manipulation of the nitrile group or other parts of the molecule under conditions that would otherwise affect an unprotected aldehyde. For instance, the nitrile group can undergo reduction or participate in nucleophilic additions without interference from the protected carbonyl. Subsequently, the acetal can be hydrolyzed under acidic conditions to reveal the aldehyde, enabling further synthetic transformations. This strategy of using a diethoxyacetal to mask a reactive aldehyde while performing chemistry on a nitrile is a powerful tool in multistep organic synthesis.

Table 1: Key Milestones in the Development of Nitrile and Acetal Chemistry

| Year | Milestone | Key Figure(s) | Significance |

|---|---|---|---|

| 1782 | First synthesis of hydrogen cyanide. | C. W. Scheele | Foundational discovery in nitrile chemistry. |

| 1832 | Preparation of benzonitrile. | F. Wöhler & J. von Liebig | Early synthesis of an organic nitrile. |

| 1834 | Synthesis of propionitrile. | T.-J. Pelouze | Further established the class of nitrile compounds. |

| 1904 | Work on the formation of cyclic acetals. | J. U. Nef | Advanced the understanding of acetal chemistry. |

| Mid-20th Century | Widespread adoption of acetals as protecting groups. | Various | Enabled more complex and selective organic syntheses. |

Emerging Research Directions and Potential Applications

The unique bifunctional nature of this compound, possessing both a protected aldehyde and a reactive nitrile group, positions it as a valuable building block in contemporary organic synthesis, with several emerging research directions and potential applications, particularly in medicinal chemistry and the synthesis of bioactive molecules.

One of the most promising applications of this compound is as a precursor for the synthesis of gamma-aminobutyric acid (GABA) and its derivatives. researchgate.net GABA is a major inhibitory neurotransmitter in the mammalian central nervous system and is implicated in various physiological and psychological processes. mdpi.com The reduction of the nitrile group in this compound to a primary amine, followed by the deprotection of the acetal to the corresponding aldehyde and subsequent oxidation, provides a synthetic route to GABA. This chemical synthesis pathway is an alternative to microbial fermentation methods for producing GABA and its analogues, which are of significant interest for pharmaceutical and functional food applications. researchgate.netmdpi.com

Furthermore, there is a growing interest in the use of bifunctional molecules like this compound for the synthesis of heterocyclic compounds. nih.gov Heterocycles are core structures in a vast number of pharmaceuticals and bioactive natural products. sciencescholar.us The nitrile and the latent aldehyde in this compound can be sequentially or concertedly utilized in cyclization reactions to form a variety of nitrogen- and oxygen-containing ring systems. This approach is being explored for the efficient construction of complex molecular architectures that are otherwise difficult to synthesize.

The nitrile group itself is increasingly recognized as a key pharmacophore in modern drug design. researchgate.netnih.govnih.govrsc.org Its incorporation into drug candidates can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and block metabolically labile sites. researchgate.netnih.gov As a versatile synthetic intermediate, this compound can be used to introduce the cyano group, along with a four-carbon chain, into a target molecule. This is particularly relevant in the development of new therapeutics where the nitrile functionality plays a crucial role in the drug's mechanism of action.

Table 2: Potential Applications of this compound

| Application Area | Description | Significance |

|---|---|---|

| Neurotransmitter Synthesis | Precursor for the chemical synthesis of gamma-aminobutyric acid (GABA) and its derivatives. researchgate.net | Provides an alternative to biological production methods for a key neurotransmitter with therapeutic potential. mdpi.com |

| Heterocyclic Chemistry | Building block for the construction of complex nitrogen- and oxygen-containing heterocyclic rings. nih.gov | Facilitates the synthesis of core structures found in many pharmaceuticals and bioactive compounds. sciencescholar.us |

| Medicinal Chemistry | A versatile intermediate for incorporating a cyanobutyl moiety into new drug candidates. researchgate.netnih.govnih.govrsc.org | Leverages the beneficial properties of the nitrile group as a pharmacophore in drug design. researchgate.netnih.gov |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4,4-Diethoxybutanenitrile, and how do they influence its handling in laboratory settings?

- Answer : The molecular formula of this compound is C₈H₁₅NO₂ , with a molecular weight of 157.21 g/mol and a purity of ≥98% . Its nitrile functional group and ethoxy substituents contribute to polarity, requiring storage in airtight containers under inert conditions to prevent hydrolysis. Analytical characterization typically employs NMR (¹H/¹³C), IR (to confirm nitrile stretching at ~2240 cm⁻¹), and mass spectrometry for structural validation. Researchers should prioritize using high-purity standards to avoid interference from impurities .

Q. What synthetic methodologies are effective for preparing this compound, and what mechanistic considerations govern these routes?

- Answer : A common route involves nucleophilic substitution of 4,4-diethoxybutyl bromide with cyanide ions (e.g., KCN or NaCN) in polar aprotic solvents like DMF. The reaction mechanism hinges on the steric accessibility of the alkyl bromide intermediate and the stability of the nitrile product. Alternative pathways include Strecker synthesis or cyanoethylation of diethoxy precursors. Reaction optimization (e.g., temperature control at 60–80°C and stoichiometric excess of cyanide) minimizes byproducts like secondary amines or hydrolysis products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound?

- Answer : Discrepancies in NMR chemical shifts or IR absorptions may arise from solvent effects, residual moisture, or isotopic impurities. To address this:

- Compare experimental data with computational predictions (e.g., DFT-calculated NMR spectra).

- Use deuterated solvents (e.g., CDCl₃) to eliminate solvent peak interference.

- Validate purity via HPLC or GC-MS , referencing the CAS RN 18381-45-8 for database alignment .

Q. What role does this compound play as an intermediate in synthesizing heterocyclic compounds, and how can its reactivity be modulated?

- Answer : The nitrile group enables cyclization reactions (e.g., forming pyrrolidines or pyridines via intramolecular nucleophilic attack). The ethoxy groups act as electron donors, stabilizing transition states in Michael additions or Grignard reactions . Reactivity modulation strategies include:

- Solvent polarity adjustment : Use THF or acetone to enhance nucleophilicity.

- Catalytic systems : Employ Lewis acids (e.g., ZnCl₂) to activate the nitrile group.

- Protecting group chemistry : Selective deprotection of ethoxy groups under acidic conditions (e.g., HCl/EtOH) enables sequential functionalization .

Q. How can researchers systematically analyze contradictory catalytic outcomes in reactions involving this compound across solvent systems?

- Answer : Contradictions may arise from solvent-dependent stabilization of intermediates or competing side reactions. A systematic approach includes:

- Design of Experiments (DoE) : Vary solvent polarity (e.g., ε values from hexane to DMSO), temperature, and catalyst loading to identify optimal conditions .

- Kinetic profiling : Monitor reaction progress via in-situ FTIR or LC-MS to detect transient intermediates.

- Computational modeling : Use DFT to compare activation energies in different solvents, explaining selectivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。